REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[NH2:14])[C:7]([O:9][CH3:10])=[O:8].N[C:16](N)=[O:17].Cl>O>[O:17]=[C:16]1[NH:3][C:4]2[CH:5]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=[CH:12][C:13]=2[NH:14]1 |f:0.1.2|
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Name
|
Methyl 3,4-diaminobenzoate dihydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC=1C=C(C(=O)OC)C=CC1N
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
After cooling powder
|
Type
|
FILTRATION
|
Details
|
Precipitate was filtered
|
Type
|
WASH
|
Details
|
rinsed with water and hydrochloric acid (pH=1.5)
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Type
|
FILTRATION
|
Details
|
filter cake
|
Type
|
CUSTOM
|
Details
|
was dried at ˜100° C
|
Name
|
|
Type
|
|
Smiles
|
O=C1NC2=C(N1)C=C(C=C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |